Cas no 1210671-41-2 (1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea)

1-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a tetrahydroisoquinoline core modified with benzenesulfonyl and thiophene-urea substituents. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry applications. The benzenesulfonyl group enhances stability and may influence binding affinity, while the thiophene-urea moiety contributes to intermolecular interactions, such as hydrogen bonding. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, and its structural complexity offers opportunities for targeting specific biological pathways. Analytical characterization confirms high purity, supporting its use in research and development.
1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea structure
1210671-41-2 structure
Product Name:1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea
CAS No:1210671-41-2
MF:C20H19N3O3S2
MW:413.513161897659
CID:5844183
PubChem ID:45582593
Update Time:2025-06-26

1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea
    • F5834-3704
    • 1210671-41-2
    • 1-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
    • VU0523229-1
    • AKOS024521696
    • 1-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-(thiophen-2-yl)urea
    • 1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea
    • Inchi: 1S/C20H19N3O3S2/c24-20(22-19-7-4-12-27-19)21-17-9-8-15-10-11-23(14-16(15)13-17)28(25,26)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H2,21,22,24)
    • InChI Key: BURFNZTVYFYKRP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1CC2C=C(C=CC=2CC1)NC(NC1=CC=CS1)=O)(=O)=O

Computed Properties

  • Exact Mass: 413.08678382g/mol
  • Monoisotopic Mass: 413.08678382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 115Ų

1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea Pricemore >>

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Additional information on 1-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea

Compound CAS No. 1210671-41-2: 1-(2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

The compound CAS No. 1210671-41-2, also known as 1-(2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates a tetrahydroisoquinoline backbone, a benzenesulfonyl group, and a thiophene moiety, all of which contribute to its diverse chemical properties.

Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The benzenesulfonyl group attached to the tetrahydroisoquinoline ring introduces additional electronic and steric effects, potentially enhancing the compound's bioactivity. Furthermore, the thiophene moiety at position 3 of the urea group adds aromaticity and conjugation, which can influence the molecule's stability and interaction with biological systems.

One of the most notable aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, making them prime targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. Recent research has demonstrated that CAS No. 1210671-41-2 exhibits potent inhibitory activity against several kinases, including Src and Abl kinases. This activity suggests that the compound could be a valuable lead in the development of targeted therapies for conditions characterized by dysregulated kinase activity.

In addition to its enzymatic activity, this compound has shown promising results in preclinical models of neurodegenerative diseases. The tetrahydroisoquinoline core is known to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive function and neuroprotection. Studies indicate that 1-(2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea may enhance cognitive performance and reduce oxidative stress in neuronal cells, making it a potential candidate for treating Alzheimer's disease and related conditions.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the tetrahydroisoquinoline ring through cyclization reactions, followed by the introduction of the benzenesulfonyl and thiophene groups via nucleophilic substitution or coupling reactions. Optimization of these steps has been essential to achieving high yields and ensuring the purity of the final product.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and solubility properties. Such data are critical for understanding how the compound interacts with biological systems and for guiding further optimization efforts.

In terms of pharmacokinetics, preliminary studies suggest that CAS No. 1210671-41-2 exhibits favorable absorption profiles in preclinical models. Its ability to cross cellular membranes efficiently may enhance its bioavailability when administered systemically. However, further studies are required to evaluate its metabolism, distribution, and excretion in vivo.

The incorporation of a thiophene moiety into this molecule is particularly interesting from a medicinal chemistry perspective. Thiophene rings are known for their ability to participate in π–π interactions with biological targets, potentially improving binding affinity and selectivity. This feature has been exploited in other drug molecules with similar structures, leading to enhanced therapeutic efficacy.

In conclusion, CAS No. 1210671-41-2 represents a promising lead compound with diverse biological activities that span multiple therapeutic areas. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting kinases and neurodegenerative diseases. As research on this compound continues to advance, it holds significant potential for contributing to the development of novel therapeutics with improved efficacy and safety profiles.

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